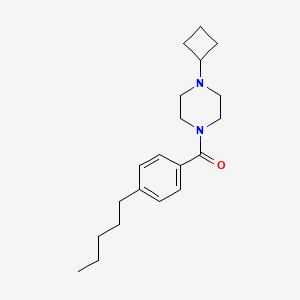
(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone is a complex organic compound characterized by the presence of a cyclobutyl-piperazine ring and a pentyl-phenyl group attached to a methanone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone typically involves the reaction of cyclobutylamine with piperazine to form the cyclobutyl-piperazine intermediate. This intermediate is then reacted with 4-pentylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone
- (4-Cyclobutylpiperazin-1-yl)-(4-hydroxyphenyl)methanone
- (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone
Uniqueness
(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H30N2O |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(4-cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone |
InChI |
InChI=1S/C20H30N2O/c1-2-3-4-6-17-9-11-18(12-10-17)20(23)22-15-13-21(14-16-22)19-7-5-8-19/h9-12,19H,2-8,13-16H2,1H3 |
Clé InChI |
YSAJPBREYRAMAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


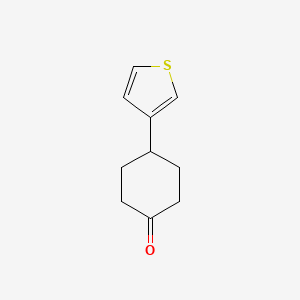
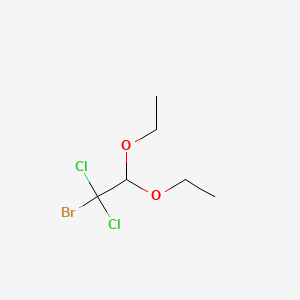
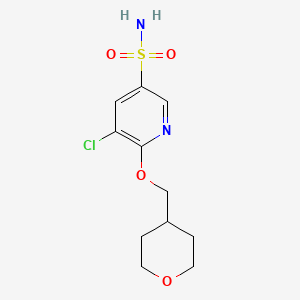
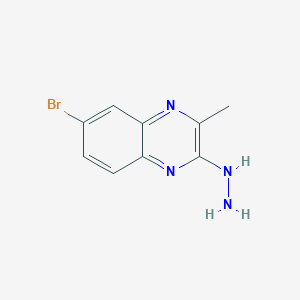

![2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile](/img/structure/B13865147.png)
![Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate](/img/structure/B13865158.png)
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
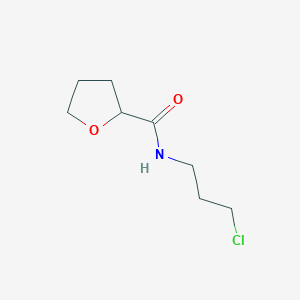
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl N-propylcarbamate](/img/structure/B13865176.png)
![5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13865177.png)

![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)

